molecular formula C11H3F17O4 B13415374 Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene CAS No. 63863-44-5

Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene

Cat. No.: B13415374
CAS No.: 63863-44-5
M. Wt: 522.11 g/mol
InChI Key: PHGTUSVDMBIWTN-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(1-(difluoro((trifluoroethenyl)oxy)methyl)-1,2,2,2-tetrafluoroethoxy)-2,2,3,3-tetrafluoro-, methyl ester, polymer with tetrafluoroethene is a complex fluorinated ester polymer. This compound is notable for its unique combination of fluorinated groups, which impart exceptional chemical resistance, thermal stability, and low surface energy. These properties make it valuable in various industrial applications, particularly in coatings, adhesives, and high-performance materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process. The initial step involves the preparation of the fluorinated ester monomer. This can be achieved through the esterification of propanoic acid with a fluorinated alcohol under acidic conditions. The resulting ester is then polymerized with tetrafluoroethene using radical polymerization techniques. The reaction conditions often include the use of radical initiators such as azobisisobutyronitrile (AIBN) and temperatures ranging from 60°C to 80°C.

Industrial Production Methods

Industrial production of this polymer involves large-scale polymerization reactors where the monomers are introduced in a controlled manner. The process is optimized to ensure high yield and purity of the polymer. The polymerization is typically carried out in a solvent such as dichloromethane or tetrahydrofuran to facilitate the reaction and control the molecular weight of the polymer.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes substitution reactions due to the presence of fluorinated groups. These reactions can be catalyzed by various reagents, including Lewis acids and bases.

Common Reagents and Conditions

    Lewis Acids: Aluminum chloride (AlCl3) and boron trifluoride (BF3) are commonly used to catalyze substitution reactions.

    Lewis Bases: Sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can also facilitate these reactions.

Major Products

The major products formed from these reactions include various substituted fluorinated esters and polymers with modified properties, such as enhanced hydrophobicity or altered thermal stability.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced fluorinated materials and as a reagent in organic synthesis.

    Biology: Employed in the development of fluorinated biomaterials for medical implants and drug delivery systems.

    Medicine: Investigated for its potential use in creating biocompatible coatings for medical devices.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its exceptional chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its fluorinated groups. These groups interact with various molecular targets, including proteins and cell membranes, altering their properties. The pathways involved often include hydrophobic interactions and the formation of stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Polytetrafluoroethylene (PTFE): Known for its non-stick properties and chemical resistance.

    Polyvinylidene fluoride (PVDF): Notable for its piezoelectric properties and chemical stability.

    Fluorinated ethylene propylene (FEP): Used in applications requiring high chemical resistance and transparency.

Uniqueness

Propanoic acid, 3-(1-(difluoro((trifluoroethenyl)oxy)methyl)-1,2,2,2-tetrafluoroethoxy)-2,2,3,3-tetrafluoro-, methyl ester, polymer with tetrafluoroethene stands out due to its unique combination of multiple fluorinated groups, which provide a balance of chemical resistance, thermal stability, and low surface energy. This makes it particularly suitable for specialized applications where other fluorinated polymers may not perform as well.

Properties

CAS No.

63863-44-5

Molecular Formula

C11H3F17O4

Molecular Weight

522.11 g/mol

IUPAC Name

methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene

InChI

InChI=1S/C9H3F13O4.C2F4/c1-24-4(23)5(13,14)8(19,20)26-6(15,7(16,17)18)9(21,22)25-3(12)2(10)11;3-1(4)2(5)6/h1H3;

InChI Key

PHGTUSVDMBIWTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(OC(C(OC(=C(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F.C(=C(F)F)(F)F

Related CAS

63863-44-5

Origin of Product

United States

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